(E)-1,4-dimorpholinobut-2-ene-1,4-dione
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Overview
Description
(E)-1,4-dimorpholinobut-2-ene-1,4-dione is an organic compound characterized by its unique structure, which includes two morpholine rings attached to a butene backbone with two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,4-dimorpholinobut-2-ene-1,4-dione typically involves the reaction of morpholine with maleic anhydride under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the morpholine attacks the carbonyl carbon of the maleic anhydride, followed by cyclization and dehydration to form the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall efficiency and yield of the process. Additionally, the use of catalysts, such as Lewis acids, can further enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(E)-1,4-dimorpholinobut-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of diols.
Substitution: The morpholine rings can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Diols and other reduced derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1,4-dimorpholinobut-2-ene-1,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential use in the treatment of various diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug discovery.
Industry
In the industrial sector, this compound is used as an intermediate in the production of polymers, resins, and other materials. Its ability to undergo various chemical reactions makes it a valuable component in the manufacturing of high-performance materials.
Mechanism of Action
The mechanism of action of (E)-1,4-dimorpholinobut-2-ene-1,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
(E)-1,4-dioxobut-2-ene-1,4-dione: Similar structure but lacks the morpholine rings.
(E)-1,4-dimorpholinobut-2-ene-1,4-diol: Similar structure but with hydroxyl groups instead of ketone groups.
Uniqueness
(E)-1,4-dimorpholinobut-2-ene-1,4-dione is unique due to the presence of both morpholine rings and ketone groups in its structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
5602-34-6 |
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Molecular Formula |
C12H18N2O4 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(E)-1,4-dimorpholin-4-ylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C12H18N2O4/c15-11(13-3-7-17-8-4-13)1-2-12(16)14-5-9-18-10-6-14/h1-2H,3-10H2/b2-1+ |
InChI Key |
VSUHONUTONSYIV-OWOJBTEDSA-N |
Isomeric SMILES |
C1COCCN1C(=O)/C=C/C(=O)N2CCOCC2 |
Canonical SMILES |
C1COCCN1C(=O)C=CC(=O)N2CCOCC2 |
Origin of Product |
United States |
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